Cas no 1487731-53-2 ((1-methyl-1H-indazol-3-yl)methanesulfonamide)
(1-methyl-1H-indazol-3-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole-3-methanesulfonamide, 1-methyl-
- (1-methyl-1H-indazol-3-yl)methanesulfonamide
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- MDL: MFCD21312449
- Inchi: 1S/C9H11N3O2S/c1-12-9-5-3-2-4-7(9)8(11-12)6-15(10,13)14/h2-5H,6H2,1H3,(H2,10,13,14)
- InChI Key: HASINPLKOPROIX-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=CC=C2)C(CS(N)(=O)=O)=N1
(1-methyl-1H-indazol-3-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-278488-1g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 1g |
$842.0 | 2023-09-09 | ||
| Enamine | EN300-278488-5g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 5g |
$2443.0 | 2023-09-09 | ||
| Enamine | EN300-278488-10g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 10g |
$3622.0 | 2023-09-09 | ||
| Enamine | EN300-278488-0.05g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 0.05g |
$707.0 | 2023-09-09 | ||
| Enamine | EN300-278488-0.1g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 0.1g |
$741.0 | 2023-09-09 | ||
| Enamine | EN300-278488-0.25g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 0.25g |
$774.0 | 2023-09-09 | ||
| Enamine | EN300-278488-0.5g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 0.5g |
$809.0 | 2023-09-09 | ||
| Enamine | EN300-278488-1.0g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-278488-2.5g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 2.5g |
$1650.0 | 2023-09-09 | ||
| Enamine | EN300-278488-5.0g |
(1-methyl-1H-indazol-3-yl)methanesulfonamide |
1487731-53-2 | 5g |
$3065.0 | 2023-06-03 |
(1-methyl-1H-indazol-3-yl)methanesulfonamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on (1-methyl-1H-indazol-3-yl)methanesulfonamide
Overview of (1-methyl-1H-indazol-3-yl)methanesulfonamide (CAS No. 1487731-53-2)
(1-methyl-1H-indazol-3-yl)methanesulfonamide (CAS No. 1487731-53-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MSA-indazole, is characterized by its unique structural features, which include an indazole ring and a methanesulfonamide group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The indazole moiety is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring. This structural feature is common in many bioactive molecules and has been associated with various pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. The methanesulfonamide group, on the other hand, is known for its ability to modulate the activity of enzymes and receptors, making it a valuable functional group in drug design.
Recent studies have highlighted the potential of (1-methyl-1H-indazol-3-yl)methanesulfonamide in the treatment of various diseases. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, (1-methyl-1H-indazol-3-yl)methanesulfonamide has also been investigated for its potential as an antitumor agent. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, a study published in *Cancer Research* found that this compound effectively inhibited the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway.
The pharmacokinetic properties of (1-methyl-1H-indazol-3-yl)methanesulfonamide have also been extensively studied. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity and high selectivity for target proteins make it an attractive candidate for clinical trials.
One of the key challenges in the development of (1-methyl-1H-indazol-3-yl)methanesulfonamide is optimizing its chemical stability and solubility. To address these issues, researchers have explored various strategies, including the synthesis of prodrugs and the use of solubilizing agents. These efforts have led to significant improvements in the compound's stability and bioavailability, enhancing its potential as a therapeutic agent.
Furthermore, (1-methyl-1H-indazol-3-yl)methanesulfonamide has shown promise in combination therapy approaches. Studies have demonstrated that when used in conjunction with other drugs, such as chemotherapeutic agents or immunomodulators, it can enhance therapeutic efficacy while reducing side effects. This synergistic effect is particularly important in the treatment of complex diseases where monotherapy may not be sufficient.
In conclusion, (1-methyl-1H-indazol-3-yl)methanesulfonamide (CAS No. 1487731-53-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its properties, paving the way for its potential use in clinical settings.
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